molecular formula C10H7FN2O B13317523 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde

5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde

Cat. No.: B13317523
M. Wt: 190.17 g/mol
InChI Key: PBFMONLUIUVTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a fluorine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the fluorine atom and the imidazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde typically involves the introduction of the imidazole ring onto a fluorinated benzaldehyde precursor. One common method involves the reaction of 5-fluoro-2-nitrobenzaldehyde with imidazole under basic conditions, followed by reduction of the nitro group to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: 5-Fluoro-2-(1H-imidazol-1-YL)benzoic acid.

    Reduction: 5-Fluoro-2-(1H-imidazol-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde
  • 5-Fluoro-2-(1H-imidazol-1-YL)benzoic acid
  • 5-Fluoro-2-(1H-imidazol-1-YL)benzyl alcohol

Comparison

Compared to similar compounds, 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde is unique due to the specific positioning of the fluorine atom and the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-fluoro-2-imidazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7FN2O/c11-9-1-2-10(8(5-9)6-14)13-4-3-12-7-13/h1-7H

InChI Key

PBFMONLUIUVTLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=O)N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.